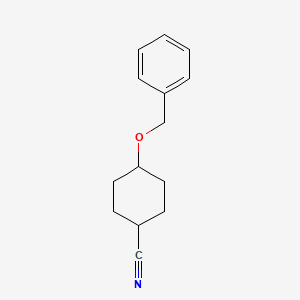

4-(Benzyloxy)cyclohexanecarbonitrile

Descripción general

Descripción

4-(Benzyloxy)cyclohexanecarbonitrile is a chemical compound used in proteomics research . It is also known as 4-Benzyloxy-1-cyclohexanecarbonitrile .

Synthesis Analysis

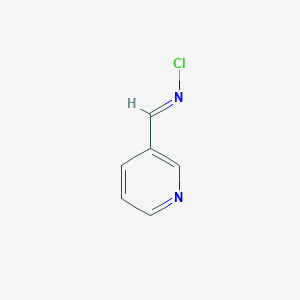

The synthesis of compounds related to this compound has been reported in several studies. For instance, one study describes the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another study reports the synthesis of heterocyclic Schiff base ligands and their metal complexes derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, a related study discusses the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación

Catalytic Arylation and Synthesis of Pharmaceuticals

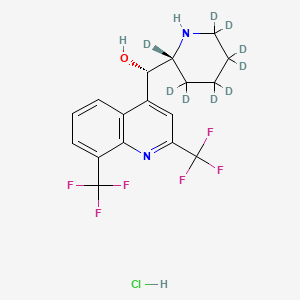

4-(Benzyloxy)cyclohexanecarbonitrile is involved in diastereoselective arylations, particularly when deprotonated with TMPZnCl·LiCl, leading to zincated nitriles that couple with aryl bromides in the presence of catalytic Pd(OAc)2 and S-Phos. This process is significant for synthesizing substituted cyclohexanecarbonitrile-containing pharmaceuticals, with steric and electronic effects influencing diastereoselectivity (Mycka et al., 2012).

Dual Fluorescence in Polar Solvents

Research on the fluorescence of 4-(N,N-dimethylamino)benzonitrile (DMABN) in different solvents, including cyclohexane, reveals dual emission properties in certain polar solvents. This property, based on solvent polarity and excitation wavelength effects, highlights the potential use of similar compounds in the development of fluorescent materials and probes (Atsbeha et al., 2010).

Development of Novel Catalysts

A novel polymer-supported palladium nano-catalyst, prepared from 4-(benzyloxy)benzyl chloride polymer-bound, exhibits significant potential for synthesizing various N-benzylated arylcyanamides. This catalyst demonstrates efficiency in heterogeneous catalysis, providing a pathway for eco-friendly and scalable chemical synthesis processes (Habibi et al., 2018).

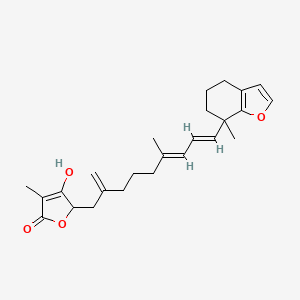

Photocatalytic Oxidation Applications

In the field of photocatalytic oxidation, this compound derivatives participate in reactions facilitated by copper(II) and iron(III) chlorides under visible light. These reactions, especially the oxidation of cyclohexane to produce alcohols and ketones, underscore the compound's role in developing environmentally friendly oxidation processes (Takaki et al., 2004).

Benzylic Brominations

The compound also finds application in benzylic brominations using N-bromosuccinimide, offering a less toxic alternative to conventional solvents. This advancement points to safer, more sustainable practices in organic synthesis (Suarez et al., 2009).

Propiedades

IUPAC Name |

4-phenylmethoxycyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,12,14H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSGELVBFTTZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675688 | |

| Record name | 4-(Benzyloxy)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95233-32-2 | |

| Record name | 4-(Benzyloxy)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)

![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)